molecular formula C20H18N2OS2 B285412 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Cat. No.: B285412
M. Wt: 366.5 g/mol
InChI Key: GNDWIPOLWAVXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as DQT, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family and contains a thiazole group, making it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is not fully understood, but it is believed to involve the interaction of the thiazole and quinoline groups with specific receptors or enzymes. This compound has been shown to bind to certain metal ions, which may play a role in its fluorescent properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, although the exact mechanism of inhibition is not yet known.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit the growth of certain bacteria. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has a unique structure that may make it useful for studying specific receptors or enzymes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs or therapies. Finally, more studies are needed to explore the potential antioxidant and antibacterial properties of this compound, which may have important implications for human health.

Synthesis Methods

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a multi-step process that involves the reaction of several different chemicals. One common method for synthesizing this compound involves the reaction of 2-chloro-3-formylquinoline with 2-aminothiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to yield the final product.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has also been studied for its potential as a photosensitizer for use in photodynamic therapy, as well as its potential as an inhibitor of certain enzymes.

Properties

Molecular Formula

C20H18N2OS2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H18N2OS2/c23-19(22-12-6-10-16-9-4-5-11-18(16)22)14-25-20-21-17(13-24-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2

InChI Key

GNDWIPOLWAVXRH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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